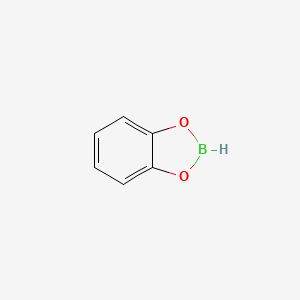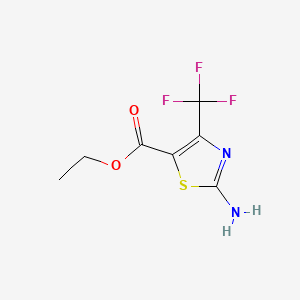
Dimethylallylphosphonat
Übersicht
Beschreibung
Dimethyl allylphosphonate (DMAP) is a chemical compound with the molecular formula C5H11O3P . It has a molecular weight of 150.113 Da . The IUPAC name for this compound is dimethyl (prop-2-en-1-yl)phosphonate .
Molecular Structure Analysis
The molecular structure of DMAP can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for DMAP is ZOSQAGGCVFVCNO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
DMAP has a density of 1.0±0.1 g/cm3 . Its boiling point is 181.3±19.0 °C at 760 mmHg . The vapour pressure of DMAP is 1.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point of DMAP is 77.8±41.8 °C . The index of refraction is 1.408 . The molar refractivity is 35.3±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Medizin: Antivirale und Antikrebsmittel
Dimethylallylphosphonat spielt eine Rolle bei der Synthese biomedizinisch wichtiger Wirkstoffe. Es ist an der Michaelis-Arbuzov-Reaktion beteiligt, die für die Bildung von Verbindungen mit Phosphor-Kohlenstoff (P-C)-Bindungen entscheidend ist. Diese Verbindungen wurden zur Entwicklung von Alkylphosphonofluoridaten als Serinhydrolase-Inhibitoren und aktivitätsbasierten Sonden verwendet. Darüber hinaus sind sie ein integraler Bestandteil der Herstellung von P-C-haltigen antiviralen und krebshemmenden Mitteln .
Landwirtschaft: Pestizidformulierung
Im landwirtschaftlichen Sektor kann this compound als Lösungsmittel oder Co-Lösungsmittel in Pestizidformulierungen verwendet werden. Seine Eigenschaften können die Löslichkeit und Stabilität von Wirkstoffen in verschiedenen Formulierungstypen verbessern, was zu effektiveren Schädlingsbekämpfungslösungen beiträgt .
Materialwissenschaften: Polymersynthese
Diese Verbindung ist möglicherweise wertvoll in der Materialwissenschaft, insbesondere in der Polymersynthese. Sie kann in Copolymerisationsreaktionen mit anderen Monomeren, wie Maleinsäureanhydrid, verwendet werden, um Polymere mit spezifischen Eigenschaften zu erzeugen, die für eine Vielzahl von Anwendungen geeignet sind .
Industrielle Anwendungen: Lösungsmittel und Zwischenprodukt
This compound dient als technisches Lösungsmittel in industriellen Anwendungen. Es ist auch ein Zwischenprodukt bei der Synthese anderer Chemikalien, wobei seine Reaktivität mit verschiedenen Reagenzien zur Herstellung einer breiten Palette von Industrieprodukten führen kann .
Umweltbelastung: Toxizitätsbewertung
Die Forschung zur Umweltbelastung von this compound umfasst Toxizitätsbewertungen. Diese Studien sind unerlässlich, um die potenziellen Risiken zu verstehen, die mit der Freisetzung der Verbindung in die Umwelt verbunden sind, und um sichere Handhabungs- und Entsorgungspraktiken zu etablieren .
Biochemie: Enzyminhibition
In der Biochemie sind this compound-verwandte Verbindungen für ihre Rolle als Enzyminhibitoren bekannt. Sie werden zum Studium biochemischer Stoffwechselwege und zur Entwicklung von Therapeutika verwendet, die auf bestimmte Enzyme im Körper abzielen .
Pharmakologie: Arzneimittelentwicklung
Die pharmakologischen Anwendungen von this compound umfassen dessen Verwendung in der Arzneimittelentwicklung, insbesondere in der Synthese von Molekülen, die mit biologischen Systemen interagieren können, um Krankheiten zu behandeln. Seine Rolle bei der Bildung von P-C-Bindungen ist bedeutsam bei der Herstellung neuer pharmakologisch aktiver Verbindungen .
Chemische Forschung: Reaktionsmechanismen
Schließlich wird this compound in der chemischen Forschung verwendet, um Reaktionsmechanismen zu untersuchen, wie z. B. die Michaelis-Arbuzov-Reaktion. Das Verständnis dieser Mechanismen ist von grundlegender Bedeutung für die Weiterentwicklung der synthetischen Chemie und die Entwicklung neuer Reaktionen zur Herstellung komplexer Moleküle .
Safety and Hazards
In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . If DMAP comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water . It’s important to note that nothing should be given by mouth to an unconscious person .
Relevant Papers
A paper titled “Preparation of reactive flame retardant dimethly allylphosphonate and its grafting onto cotton fabric via ultraviolet light irradiation” discusses the preparation of a reactive flame-retardant dimethly allylphosphonate (DA) using dimethyl phosphite and 3-bromopropy . The DA was grafted onto cotton fabric via ultraviolet (UV) irradiation .
Wirkmechanismus
is an organic phosphonate ester compound . Its molecular formula is C5H11O3P, and it has a molecular weight of 150.1128 . It is a colorless to pale yellow liquid with a distinctive odor . It is soluble in alcohols, ethers, and some organic solvents, such as acetone and dimethylformamide .
In terms of its applications, Dimethyl allylphosphonate is widely used in the field of organic synthesis . It can serve as a component of cross-linking agents, polymer monomers, and adhesives . It can be used in the preparation of high polymer compounds, resins, polyester fibers, coatings, and electronic materials .
The preparation of Dimethyl allylphosphonate can be achieved through the reaction of dichloroallylphosphonate and tetramethylphenoxide . The specific reaction conditions need to be adjusted according to the actual situation .
As for safety information, Dimethyl allylphosphonate is a flammable liquid and should be kept away from fire and high temperatures . When handling and using it, necessary safety measures should be taken, such as wearing appropriate protective equipment (such as protective gloves and goggles) . Avoid contact with skin and eyes to prevent irritation and injury . When used in an industrial environment, a respirator and protective clothing should be worn .
Eigenschaften
IUPAC Name |
3-dimethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQAGGCVFVCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226610 | |
| Record name | Dimethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
757-54-0 | |
| Record name | Dimethyl allylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dimethyl allylphosphonate suitable for enhancing flame retardancy in materials?
A1: [, ] Dimethyl allylphosphonate acts as a reactive flame retardant when incorporated into polymers like polyacrylates. [] This means it chemically bonds to the polymer matrix during synthesis, leading to more durable flame retardant properties. While the exact mechanism isn't fully detailed in the provided research, phosphorus-containing compounds like DMAP are known to function in the condensed phase during polymer combustion. They promote char formation, creating a protective layer that slows down further burning. [] Research highlights its successful use in polyurethane foams and bamboo fibers, showcasing its versatility. [, ]
Q2: How is dimethyl allylphosphonate being explored for use in fuel cells?
A2: [, ] Dimethyl allylphosphonate is investigated as a precursor for creating proton-conducting membranes in fuel cells. [, ] These membranes are crucial for proton transport while preventing direct contact between fuel and oxygen. Current industry-standard membranes like Nafion® face limitations, particularly at temperatures above 80°C. Research shows that plasma polymerization of DMAP can create thin films rich in phosphonic acid groups. [] These groups are known for their proton conductivity, especially under low humidity, making them suitable for high-temperature fuel cells. [, ]
Q3: What are the advantages of using plasma polymerization with dimethyl allylphosphonate in membrane fabrication?
A3: [] Plasma polymerization offers control over the membrane's properties by adjusting plasma conditions. For example, studies show that pulsed plasma deposition leads to higher growth rates and lower film density compared to continuous plasma. [] This control allows for tailoring the membrane's properties, such as proton conductivity and water sorption, which are crucial for fuel cell performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

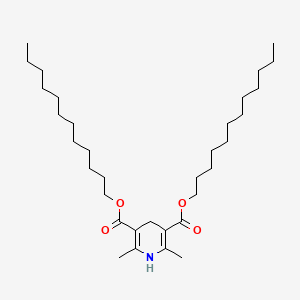
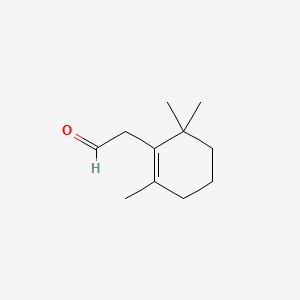
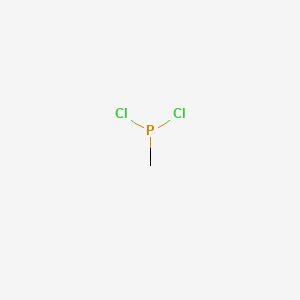
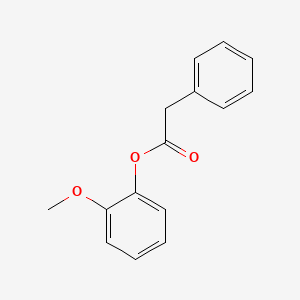




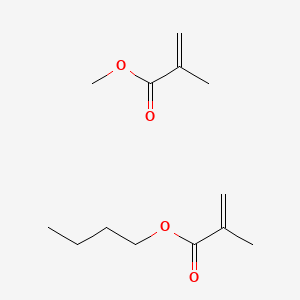


![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)
